2-Aminobutanenitrile
Description
Contextualization within Organic and Medicinal Chemistry
In the realm of organic chemistry, 2-aminobutanenitrile serves as a foundational element for constructing more complex molecular architectures. The presence of both an amino and a nitrile group allows for a variety of chemical reactions, including oxidation, reduction, and substitution. This reactivity is harnessed by chemists to build intricate molecules with specific functionalities.
From a medicinal chemistry perspective, the compound's structure is of particular interest. The amino group can form hydrogen bonds with biological targets, while the nitrile group can engage in nucleophilic addition reactions. These interactions can influence various biochemical pathways, making it a versatile component in the design and synthesis of new therapeutic agents. lookchem.com For instance, it is a key intermediate in the production of certain pharmaceuticals, playing a crucial role in the development of life-saving medications. lookchem.com
Significance in Advanced Chemical Synthesis
The importance of this compound extends to advanced chemical synthesis, particularly in the realm of asymmetric synthesis. Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals to ensure efficacy and safety. chiralpedia.com The chiral nature of this compound, especially its specific enantiomers like (2R)-2-aminobutanenitrile and (S)-2-aminobutanenitrile, makes it a valuable precursor for creating chiral drugs with specific three-dimensional arrangements essential for their therapeutic action. nih.gov
One of the well-established methods for synthesizing this compound is the Strecker synthesis. google.com An improved industrial process involves the reaction of propionaldehyde (B47417) with sodium cyanide in the presence of ammonia (B1221849) under controlled pressure and temperature, leading to high yields of the compound. google.com This method highlights the industrial relevance of this compound as a starting material.
Furthermore, research has explored the α-C-H cyanation of tertiary amines using iron catalysis, a method that can be applied to complex molecules and demonstrates the ongoing innovation in nitrile-containing compound synthesis. chemrxiv.org
Overview of Research Trajectories
Current research on this compound and related aminonitriles is multifaceted. One significant area of investigation is its role in prebiotic chemistry. Studies have explored the potential for aminonitriles, including isomers of aminobutanenitrile, to form amino acids under conditions relevant to Saturn's moon, Titan. acs.org This research delves into the fundamental origins of life's building blocks.
In synthetic organic chemistry, the focus remains on developing efficient and selective methods for its synthesis and utilization. For example, methods for the preparation of 2-aminobutanamide (B112745) hydrochloride from this compound have been developed, showcasing its utility as an intermediate. google.com The development of catalysts for reactions involving aminonitriles, such as halogen-bonding catalysis for the asymmetric synthesis of β-amino cyanoesters, is another active area of research. beilstein-journals.org
The stability of aminonitriles is also a practical concern for their storage and use. Research has shown that while 4-aminobutanenitrile is unstable at room temperature, its hydrochloride salt is stable, indicating the importance of proper handling and storage forms for these reactive intermediates. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | lookchem.comnih.gov |
| Molecular Weight | 84.12 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Boiling Point | 50 °C (at 3 Torr) | lookchem.comguidechem.com |
| Density | 0.914±0.06 g/cm³ (Predicted) | lookchem.comguidechem.com |
| pKa | 5.92±0.29 (Predicted) | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIUVCNBOJDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329305 | |
| Record name | 2-aminobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40651-89-6 | |
| Record name | 2-aminobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminobutanenitrile and Its Derivatives
Established Synthetic Pathways
The synthesis of 2-aminobutanenitrile, a valuable intermediate in organic synthesis, can be achieved through several established chemical routes. These pathways primarily involve the formation of the crucial nitrile group and the introduction of the amino functionality at the alpha-position. The choice of a specific method often depends on factors such as precursor availability, desired yield and purity, and industrial scalability.
Strecker Reaction Approaches
The Strecker synthesis, first reported in 1850, remains a cornerstone for the production of α-amino acids and their nitrile precursors. nih.govwikipedia.org This versatile, one-pot, three-component reaction involves the condensation of an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile. nih.gov
In the context of this compound synthesis, the primary precursors are propanal (also known as propionaldehyde), ammonia, and a cyanide salt, typically sodium cyanide or potassium cyanide. ck12.orggoogle.com The reaction proceeds through the initial formation of an imine from the reaction of propanal and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine intermediate yields this compound. wikipedia.orgmasterorganicchemistry.com
The reaction conditions are critical for achieving high yields and minimizing side reactions. An improved industrial method involves reacting propanal with sodium cyanide in the presence of ammonia under controlled pressure and temperature. Specifically, sodium cyanide and ammonium (B1175870) chloride are dissolved in water, and ammonia gas is introduced under pressure (0.5–0.8 MPa) at a low temperature of approximately 10 °C. Propanal is then added dropwise to the reaction mixture, which is then allowed to react for an extended period at room temperature. The use of an aqueous solvent is common, and the pH is typically controlled to be in the range of 8–10. To circumvent the use of highly toxic hydrogen cyanide, buffered aqueous media with cyanide salts like KCN or NaCN are often employed. nrochemistry.com
Interactive Data Table: Strecker Synthesis Conditions for this compound
| Parameter | Condition | Source |
| Aldehyde | Propanal | ck12.orggoogle.com |
| Ammonia Source | Ammonia gas, Ammonium chloride | ck12.org |
| Cyanide Source | Sodium cyanide, Potassium cyanide | ck12.org |
| Solvent | Water | |
| Temperature | 0-10 °C (initial), then room temp. | google.com |
| Pressure | 0.5–0.8 MPa (Ammonia) | |
| pH | 8-10 | |
| Reaction Time | 4-20 hours | google.com |
Several strategies have been developed to optimize the Strecker synthesis for improved yield and selectivity. Maintaining a low temperature (0–5 °C) during the initial stages of the reaction is crucial to minimize side reactions, such as the hydrolysis of the nitrile group. The use of excess cyanide under sealed ammonia pressure has been shown to significantly enhance the reaction efficiency, with reported two-step yields of the corresponding amide reaching up to 60-70%. google.com
For the synthesis of optically pure enantiomers of this compound derivatives, asymmetric Strecker reactions are employed. These methods often utilize chiral auxiliaries or catalysts. wikipedia.org One approach involves a diastereoselective Strecker reaction using a chiral amine, such as (R)-phenylglycine amide, as a chiral auxiliary. This can lead to an in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, allowing for high diastereomeric excess. rug.nl Another strategy for achieving enantioselectivity is through enzymatic resolution, which uses enzymes to selectively react with one enantiomer in a racemic mixture.
Interactive Data Table: Optimization Strategies for Strecker Synthesis
| Strategy | Description | Outcome | Source |
| Temperature Control | Maintain low initial temperature (0-5 °C) | Minimizes hydrolysis of nitrile | |
| Excess Reagents | Use of excess cyanide and ammonia pressure | Increased reaction efficiency and yield | google.com |
| Chiral Auxiliaries | Employing chiral amines (e.g., (R)-phenylglycine amide) | Induces diastereoselectivity, enabling separation of enantiomers | rug.nl |
| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer | Production of optically pure enantiomers | |
| Phase-Transfer Catalysis | Use of catalysts like tetrabutylammonium (B224687) bromide | Enhances reaction efficiency |
Precursor Utilization and Reaction Conditions
Nitrile Formation from Halogenoalkanes
An alternative route to nitriles involves the nucleophilic substitution of halogenoalkanes with cyanide ions. In this method, a suitable halogenoalkane, such as 2-bromobutane, is heated under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.ukchemistrystudent.com The cyanide ion acts as a nucleophile, displacing the halide to form the corresponding nitrile. chemguide.co.ukchemguide.co.uk
This reaction typically follows an SN2 mechanism for primary and secondary halogenoalkanes, where the rate of reaction is dependent on the concentration of both the halogenoalkane and the cyanide ion. chemguide.co.ukchemguide.co.uk The use of ethanol (B145695) as a solvent is crucial, as the presence of water can lead to the formation of alcohols as a side product due to the presence of hydroxide (B78521) ions. chemguide.co.uk The strength of the carbon-halogen bond influences the reaction rate, with iodoalkanes reacting faster than bromoalkanes, which in turn react faster than chloroalkanes. chemistrystudent.com For the synthesis of this compound specifically, this would involve the reaction of a 2-halobutane with a cyanide source, followed by the introduction of the amino group in a subsequent step.
Dehydration of Amides to Nitriles
The dehydration of primary amides is a well-established method for the synthesis of nitriles. nih.gov This transformation involves the removal of a molecule of water from the primary amide group (-CONH2) to yield a nitrile group (-CN). A variety of dehydrating agents can be employed to effect this conversion.
Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). masterorganicchemistry.comcommonorganicchemistry.com The reaction is often carried out with heating. commonorganicchemistry.com Milder and more recent methods utilize reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or palladium catalysts. commonorganicchemistry.comscientificupdate.com For instance, a palladium-catalyzed "amide exchange" process using a halogenated nitrile like fluoroacetonitrile (B113751) as a water scavenger has been reported. scientificupdate.com Another approach involves the use of an adduct of sulfur trioxide and an amine, such as triethylamine, in a basic reaction medium. google.com The choice of dehydrating agent can be influenced by the substrate's sensitivity to acidic or harsh conditions.
For the synthesis of this compound, this would involve the dehydration of 2-aminobutanamide (B112745). The 2-aminobutanamide itself can be prepared via the hydrolysis of this compound hydrochloride, which is obtained from the Strecker reaction. google.com
Interactive Data Table: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Conditions | Source |
| Phosphorus pentoxide (P₂O₅) | Heating | masterorganicchemistry.com |
| Thionyl chloride (SOCl₂) | Heating | commonorganicchemistry.com |
| Phosphorus oxychloride (POCl₃) | Heating | commonorganicchemistry.com |
| Trifluoroacetic anhydride (TFAA) | Milder, non-acidic | commonorganicchemistry.com |
| Palladium catalyst with fluoroacetonitrile | Catalytic | scientificupdate.com |
| Sulfur trioxide-triethylamine adduct | Basic medium, elevated temperature | google.com |
Conversion from Aldehydes and Ketones via Hydroxynitriles
Another synthetic pathway to nitriles proceeds through the formation of hydroxynitriles (also known as cyanohydrins) from aldehydes or ketones. In this method, an aldehyde or ketone reacts with hydrogen cyanide (or a cyanide salt in the presence of acid) to form an α-hydroxynitrile. This intermediate can then be converted to the desired nitrile.
For the synthesis of this compound, butanal would be the starting aldehyde. The reaction with hydrogen cyanide would yield 2-hydroxybutanenitrile. The subsequent conversion of the hydroxyl group to an amino group would be required to obtain the final product. This transformation can be challenging and is generally less favored industrially for the production of this compound compared to the direct Strecker synthesis due to lower selectivity and the use of more hazardous reagents.
Industrial-Scale Production Techniques
The primary method for the industrial-scale production of this compound is the Strecker synthesis. uni-muenchen.de This well-established reaction involves the one-pot, three-component condensation of an aldehyde (propanal), ammonia, and a cyanide source. researchgate.net An improved industrial method utilizes propionaldehyde (B47417) and sodium cyanide in the presence of ammonia under controlled pressure (0.5–0.8 MPa) and low temperature (around 10 °C). uni-muenchen.de This process is typically conducted in a sealed reactor to enhance reaction efficiency. caltech.edu
The reaction proceeds over several hours, after which the this compound is extracted using an organic solvent, such as 1,2-ethylene dichloride. uni-muenchen.de Subsequent drying and removal of the solvent yield the final product. uni-muenchen.de Patents have described modifications to the traditional Strecker reaction to improve yield, such as using an excess of the cyanide source. nih.gov For instance, a molar ratio of cyanide to propionaldehyde of 1.5:1 to 3:1 has been reported to significantly increase the reaction efficiency. google.com The use of phase-transfer catalysts has also been mentioned in process improvements. google.com
Table 1: Industrial Production Parameters for this compound via Strecker Synthesis
| Parameter | Value/Condition | Source |
| Reactants | Propanal (Propionaldehyde), Sodium Cyanide, Ammonia | uni-muenchen.de |
| Pressure | 0.5–0.8 MPa | uni-muenchen.de |
| Temperature | ~10 °C (initial), Room Temperature (reaction) | uni-muenchen.de |
| Reaction Time | 20 hours | uni-muenchen.de |
| Extraction Solvent | 1,2-Ethylene Dichloride | uni-muenchen.de |
| Yield | Reported up to 78% | nih.gov |
Advanced and Sustainable Synthesis Approaches (Green Chemistry)
In line with the growing emphasis on environmentally benign chemical processes, research has focused on developing greener synthetic routes to this compound and its derivatives. These approaches prioritize the use of non-toxic reagents, alternative catalysts, and innovative solvent systems to minimize waste and environmental impact. plusplustutors.com
Catalysis plays a pivotal role in the development of sustainable synthetic methods for this compound. Various catalytic systems, including homogeneous, heterogeneous, organocatalytic, and transition metal-mediated transformations, have been explored to enhance reaction efficiency and selectivity under milder conditions.
Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of aminonitriles. Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. wikipedia.org An example is the use of soluble iron(II) chloride as a catalyst for the oxidative α-cyanation of tertiary amines to produce α-amino nitriles. uni-muenchen.de
Heterogeneous catalysts, being in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. researchgate.net For the synthesis of aminonitrile derivatives, heterogeneous catalytic amination of unsaturated nitriles using transition metal catalysts like Nickel on an alumina (B75360) support (Ni/Al₂O₃) has proven effective, with yields exceeding 85%. vulcanchem.com Another example is the cobalt(II) chloride-catalyzed reduction of azides to amines, which can be applied to the synthesis of aminonitrile precursors under heterogeneous conditions in water. researchgate.net
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Aminonitrile Synthesis
| Catalyst Type | Example | Phase | Advantages | Disadvantages | Source |
| Homogeneous | Iron(II) Chloride | Liquid | High activity, High selectivity | Difficult to separate from product | uni-muenchen.de |
| Heterogeneous | Ni/Al₂O₃ | Solid | Easy separation, Recyclable | Potentially lower activity than homogeneous counterparts | vulcanchem.com |
| Heterogeneous | Cobalt(II) Chloride | Solid | Chemoselective, Works in water | - | researchgate.net |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry, avoiding the use of potentially toxic metals. mpg.de These catalysts can be as efficient and selective as metal-based catalysts for various transformations. mpg.de For the synthesis of α-amino esters, which are derivatives of aminonitriles, quinine-derived chiral bases have been used as organocatalysts in asymmetric biomimetic transamination reactions, achieving high yields and enantioselectivity. nih.gov Imidazolidine-4-thiones, formed from aldehydes, ammonia, cyanide, and hydrogen sulfide, have also been investigated as prebiotically plausible organocatalysts for related reactions. molaid.com
Transition metals are effective mediators in the synthesis of this compound and its derivatives, often enabling novel reaction pathways.
Copper-Catalyzed Reactions: Copper catalysts have been utilized in the photoinduced amination of alkyl electrophiles to form C-N bonds under mild conditions. caltech.edu This approach has been applied to the synthesis of N-tertiary alkyl amines. caltech.edu Furthermore, copper-catalyzed cyanoalkylation of amines via C-C bond cleavage has been demonstrated as a useful method for C(sp³)-N bond formation, which is applicable to a broad range of nitrogen nucleophiles. sci-hub.se
Iron-Catalyzed Reactions: Iron, an abundant and non-toxic metal, is an attractive catalyst. Iron(II) chloride has been used to catalyze the oxidative α-cyanation of tertiary amines to form α-amino nitriles. uni-muenchen.de
Indium-Catalyzed Reactions: Indium powder has been shown to be an efficient catalyst for the one-pot, three-component Strecker synthesis of α-aminonitriles in water, a green solvent. nih.gov This method is applicable to a wide range of amines and aldehydes, producing excellent yields in a short reaction time. nih.gov
Cobalt-Catalyzed Reactions: Cobalt(II) chloride, in conjunction with sodium borohydride (B1222165), has been used for the chemoselective reduction of azides to amines in water, which can be a key step in the synthesis of aminonitrile precursors. researchgate.net
Table 3: Examples of Transition Metal-Mediated Syntheses of Aminonitrile Derivatives
| Metal | Catalytic System | Reaction Type | Key Features | Source |
| Copper | Cu(OTf)₂ | Cyanoalkylation of amines | Mild conditions, Broad substrate scope | sci-hub.se |
| Iron | FeCl₂ | Oxidative α-cyanation | Uses an abundant, non-toxic metal | uni-muenchen.de |
| Indium | Indium powder | Strecker reaction | Catalyzed in water, Fast reaction | nih.gov |
| Cobalt | CoCl₂/NaBH₄ | Reduction of azides | Chemoselective, Aqueous conditions | researchgate.net |
A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. plusplustutors.com
Solvent-Free Synthesis: The Strecker reaction to produce α-aminonitriles can be performed under solvent-free conditions. organic-chemistry.org Using trimethylsilyl (B98337) cyanide with aldehydes and amines in the absence of a solvent can lead to almost quantitative yields in a very short time, significantly reducing waste. organic-chemistry.org
Aqueous Media: Water is considered an ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com The indium-catalyzed Strecker synthesis of α-aminonitriles has been successfully demonstrated in water. nih.gov
Deep Eutectic Solvents (DES): DES are emerging as sustainable alternatives to traditional organic solvents. researchgate.net A deep eutectic solvent based on choline (B1196258) chloride and glycerol (B35011) has been used as both a solvent and a catalyst system for the preparation of related heterocyclic compounds. researchgate.net
Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts can facilitate the reaction between reactants in different phases, reducing the need for large quantities of organic solvents. plusplustutors.com Benzyltriethylammonium chloride has been used as a phase-transfer catalyst in an improved Strecker synthesis of this compound. caltech.edu
Solvent Innovation and Minimization Strategies
Green Solvents (e.g., Ionic Liquids, Supercritical Fluids, Water)
The adoption of green solvents is a cornerstone of sustainable chemistry, aiming to reduce the environmental footprint of synthetic processes. These alternative solvents offer advantages such as lower toxicity, reduced volatility, and enhanced recyclability compared to conventional organic solvents.
Ionic Liquids (ILs) are salts with melting points near or below room temperature, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netnumberanalytics.com These properties make them attractive replacements for volatile organic solvents, minimizing air pollution and handling risks. numberanalytics.com The tunability of their cation and anion components allows for the optimization of solvent properties for specific reactions. numberanalytics.com While direct synthesis of this compound in ionic liquids is not extensively detailed in the provided context, the use of ILs as a green chemistry technique is well-established for improving reaction times, yields, and product purity in various organic syntheses. researchgate.net
Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), serve as another class of green solvents. nih.gov A substance becomes supercritical when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. researchgate.net scCO₂ is non-toxic, non-flammable, and inexpensive. A key advantage is that its solvating power can be tuned by adjusting temperature and pressure. researchgate.net Furthermore, the product can be easily separated from the solvent by simple depressurization, which releases the CO₂ as a gas, leaving behind no solvent residue. researchgate.net This technique has been successfully used to synthesize ionic liquids with 100% yield and allows for in-situ extraction of unreacted reagents, representing a highly effective and green process. researchgate.net
Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis can be challenging due to the poor solubility of many organic reactants. However, for certain reactions, it is an ideal medium. The Strecker synthesis of aminonitriles, a primary route to this compound, can be effectively carried out in an aqueous environment. In a typical industrial preparation, propionaldehyde reacts with sodium cyanide and ammonium chloride in water. google.com The use of ammonia pressure helps to increase its concentration in the aqueous phase, improving the reaction yield.
| Green Solvent | Key Advantages in Synthesis | Example Application Context |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, recyclability. numberanalytics.com | General organic synthesis for improved yields and reduced waste. researchgate.net |
| Supercritical CO₂ | Non-toxic, non-flammable, tunable solvency, easy product separation. nih.govresearchgate.net | Synthesis of reaction media (e.g., ionic liquids) with high efficiency. researchgate.net |
| Water | Abundant, non-toxic, non-flammable, environmentally benign. | Strecker synthesis of this compound from propionaldehyde. google.com |
Energy-Efficient Synthesis Protocols
Alternative energy sources are increasingly being employed to drive chemical reactions more efficiently, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. researchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This can result in higher yields and cleaner reaction profiles. Microwave-assisted synthesis has been successfully applied to produce various nitrogen-containing compounds, such as tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from precursors like 3-aminobut-2-enenitrile. researchgate.net In one study, the optimal yield was achieved at 130°C with a reaction time of just 20 minutes, showcasing the significant rate enhancement provided by microwave heating. researchgate.net This method is considered eco-friendly due to its efficiency with both chemical reactants and energy. researchgate.net
Mechanochemical Approaches (e.g., Grinding, Ball Milling)
Mechanochemistry involves the use of mechanical force—such as grinding, shearing, or milling—to induce chemical transformations in the solid state, often with minimal or no solvent. semanticscholar.orgresearchgate.net This technique is recognized as a sustainable alternative to traditional solvent-based methods. semanticscholar.org Ball milling, where reactants are placed in a jar with grinding media (balls) and subjected to high-energy shaking or rotation, is a common laboratory technique. researchgate.netmdpi.com These methods have proven effective for a wide range of organic transformations, offering benefits such as reduced solvent waste, shorter reaction times, and simplified procedures under ambient conditions. researchgate.net Mechanochemical protocols can also enable reactions involving insoluble materials and can lead to the discovery of new chemical reactivity. researchgate.net For example, the synthesis of various organic compounds, including thioethers and complex heterocyclic systems, has been successfully achieved under solvent-free ball-milling conditions. researchgate.netresearchgate.net
| Energy-Efficient Protocol | Principle | Key Advantages |
| Microwave-Assisted | Rapid, uniform heating via dielectric interactions. researchgate.net | Drastically reduced reaction times, higher yields, energy efficiency. researchgate.net |
| Ultrasound-Assisted | Acoustic cavitation creates localized high-energy zones. umb.edu | Rate acceleration, improved yields, milder bulk conditions. nih.govresearchgate.net |
| Mechanochemical | Mechanical force induces reactions in the solid state. semanticscholar.org | Solvent-free conditions, reduced waste, access to new reactivity. researchgate.netsemanticscholar.org |
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comjocpr.comwordpress.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste by-products. acs.org
The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com
A high atom economy signifies an efficient and sustainable process. numberanalytics.com Reaction types like addition reactions tend to have higher atom economy than substitution or elimination reactions, where parts of the reactants are lost as by-products. numberanalytics.com
Example: Strecker Synthesis using NaCN and NH₄Cl CH₃CH₂CHO + NaCN + NH₄Cl → CH₃CH₂(NH₂)CN + NaCl + H₂O
Biocatalytic Routes and Flow Chemistry Integration
The convergence of biocatalysis and flow chemistry offers a powerful paradigm for the synthesis of this compound and its derivatives, addressing key challenges of stereoselectivity, efficiency, and scalability. This section explores the enzymatic pathways for producing chiral molecules from this compound and how these processes are enhanced through integration with continuous flow systems.
Biocatalytic methods provide an environmentally benign and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes such as nitrile hydratases, amidases, and transaminases are pivotal in these synthetic routes. worktribe.commbl.or.kr A particularly effective strategy for producing enantiomerically pure compounds from racemic this compound is Dynamic Kinetic Resolution (DKR).
DKR combines the rapid, non-stereoselective enzymatic conversion of a racemic starting material with the in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single, desired enantiomer. A notable application of this is the synthesis of optically pure α-amino acids from racemic α-aminonitriles. researchgate.net
One established DKR process for the synthesis of (R)-α-aminobutyric acid begins with racemic this compound. researchgate.netcapes.gov.br This multi-enzyme system employs three key biocatalysts:
A non-stereoselective nitrile hydratase (NHase) from Rhodococcus opacus 71D, which hydrolyzes both enantiomers of this compound to the corresponding racemic 2-aminobutyramide.
A D-selective aminopeptidase (B13392206) from Ochrobactrum anthropi C1-38, which selectively hydrolyzes (R)-2-aminobutyramide to (R)-α-aminobutyric acid.
An α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae, which continuously racemizes the unreacted (S)-2-aminobutyramide, making it available for conversion by the other enzymes.
This cascade reaction, conducted at 30 °C, can completely convert racemic this compound to (R)-α-aminobutyric acid with an optical purity greater than 99% within 6 hours. researchgate.netcapes.gov.br A similar system can be configured to produce the (S)-enantiomer by using an L-selective amino acid amidase from Brevundimonas diminuta TPU 5720. capes.gov.br
The integration of such biocatalytic processes with flow chemistry offers significant advantages. rsc.org Flow chemistry's inherent features—such as precise control over reaction time, temperature, and mixing, as well as improved safety when handling hazardous reagents like cyanides—make it highly suitable for optimizing and scaling up these syntheses. researchgate.netacs.org In a flow setup, different enzymes can be immobilized in separate packed-bed reactors, allowing for a continuous, multi-step process where the product from one enzymatic step flows directly into the next. rsc.org This "telescoped" approach reduces processing time, waste, and the need for intermediate purification steps. rsc.org
For instance, a flow system can be designed where a stream containing the starting amine and aldehyde is first passed through a reactor to form an imine, which then enters a module for cyanide addition to form the α-aminonitrile. researchgate.net This can be followed by a series of immobilized enzyme reactors for hydrolysis and resolution, mirroring the DKR process in a continuous manner. rsc.orgrsc.org The modular nature of flow chemistry allows for the facile combination of chemical and biocatalytic steps, creating highly efficient and automated assembly lines for chemical synthesis. rsc.org
Below are data tables summarizing the key findings in the biocatalytic synthesis of derivatives from this compound.
Table 1: Dynamic Kinetic Resolution for (R)-α-Aminobutyric Acid Production
| Enzyme | Source Organism | Role in Pathway | Substrate | Product | Reaction Time | Optical Purity (ee) |
|---|---|---|---|---|---|---|
| Nitrile Hydratase (NHase) | Rhodococcus opacus 71D | Non-stereoselective hydrolysis | Racemic this compound | Racemic 2-Aminobutyramide | 6 h | N/A |
| D-Aminopeptidase | Ochrobactrum anthropi C1-38 | Enantioselective hydrolysis | (R)-2-Aminobutyramide | (R)-α-Aminobutyric acid | 6 h | >99% |
| α-Amino-ε-caprolactam Racemase | Achromobacter obae | Racemization of unreacted amide | (S)-2-Aminobutyramide | Racemic 2-Aminobutyramide | 6 h | N/A |
Data sourced from references researchgate.netcapes.gov.br.
Table 2: Dynamic Kinetic Resolution for (S)-α-Aminobutyric Acid Production
| Enzyme | Source Organism | Role in Pathway | Substrate | Product | Optical Purity (ee) |
|---|---|---|---|---|---|
| Nitrile Hydratase (NHase) | Rhodococcus opacus 71D | Non-stereoselective hydrolysis | Racemic this compound | Racemic 2-Aminobutyramide | N/A |
| L-Amino Acid Amidase | Brevundimonas diminuta TPU 5720 | Enantioselective hydrolysis | (S)-2-Aminobutyramide | (S)-α-Aminobutyric acid | >97.5% |
| α-Amino-ε-caprolactam Racemase | Achromobacter obae | Racemization of unreacted amide | (R)-2-Aminobutyramide | Racemic 2-Aminobutyramide | N/A |
Data sourced from reference capes.gov.br.
Mechanistic Investigations of 2 Aminobutanenitrile Reactions
Fundamental Reaction Types and Mechanisms
2-Aminobutanenitrile participates in a variety of chemical transformations, including nucleophilic additions, substitutions, oxidations, and reductions.
Nucleophilic Addition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond in the nitrile group of this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This leads to the formation of an intermediate imine anion, which can then be protonated. openstax.org
One of the most significant reactions of this type is hydrolysis. In the presence of acid or base, this compound can be hydrolyzed first to an amide and subsequently to a carboxylic acid. openstax.orgchemistrysteps.com Under acidic conditions, the nitrogen atom is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.com In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org
Organometallic reagents, like Grignard and organolithium reagents, also add to the nitrile group, leading to the formation of ketones after hydrolysis of the intermediate iminium salt. chemistrysteps.com
Substitution Reactions of the Amino Group
The amino group in this compound contains a lone pair of electrons, making it nucleophilic and capable of participating in substitution reactions. smolecule.com It can react with various electrophiles, such as alkyl halides and acyl chlorides, to yield a range of substituted derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic center of the reacting molecule. smolecule.com
For instance, the reaction with an acyl chloride would lead to the formation of an N-acylated this compound. Similarly, alkylation with alkyl halides can produce secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.
Oxidative Transformations of this compound
This compound can undergo oxidation to yield different products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be employed. The oxidation can lead to the formation of corresponding oximes or amides. In some instances, oxidation can even result in the formation of carboxylic acids. The mechanism of these transformations often involves the initial formation of an intermediate that is subsequently converted to the final product.
| Oxidizing Agent | Potential Product(s) | Reference |
| Potassium Permanganate | Oximes, Amides, Carboxylic Acids | |
| Hydrogen Peroxide | Oximes, Amides |
Reductive Pathways to Primary Amines
The nitrile group of this compound can be reduced to a primary amine, specifically 2-aminobutylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165). The mechanism of reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine salt. A second hydride addition then leads to a diamino-aluminum complex, which upon hydrolysis, yields the primary amine. chemistrysteps.com
More recent methods have utilized diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride for the reduction of various nitriles to primary amines, offering a milder and more selective alternative. organic-chemistry.org
| Reducing Agent | Product | Reference |
| Lithium Aluminum Hydride | 2-Aminobutylamine | chemistrysteps.com |
| Sodium Borohydride | 2-Aminobutylamine | |
| Diisopropylaminoborane/LiBH4 (catalytic) | Primary Amines | organic-chemistry.org |
Role of Catalysis in Directing Reaction Pathways
Catalysis plays a crucial role in enhancing the rate and selectivity of chemical reactions involving this compound by providing an alternative reaction pathway with a lower activation energy. wikipedia.orgopenstax.orguobabylon.edu.iq Catalysts can be either homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. savemyexams.com
Electrophilic Activation in Catalytic Cycles
In many reactions of nitriles, electrophilic activation is a key step in the catalytic cycle. This involves the coordination of a catalyst, often a Lewis acid or a proton, to the nitrogen atom of the nitrile group. This coordination increases the electrophilic character of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles. saskoer.ca
For example, in acid-catalyzed hydrolysis, the protonation of the nitrile nitrogen activates the molecule for attack by water. chemistrysteps.com Similarly, in certain metal-catalyzed reactions, the metal ion can coordinate to the nitrile, facilitating nucleophilic addition. The catalyst is then regenerated in a later step of the reaction cycle. uobabylon.edu.iq This principle of electrophilic activation is fundamental to many catalytic processes that utilize nitriles as substrates.
Selective Pathway Induction in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step from three or more reactants. The selective induction of a particular reaction pathway is crucial for achieving the desired product. In the context of this compound synthesis and its subsequent reactions, controlling the reaction conditions and the choice of reactants can steer the reaction towards a specific outcome.
One prominent example is the Strecker synthesis, a three-component reaction involving an aldehyde (or ketone), ammonia (B1221849), and cyanide. The reaction can proceed through two main pathways. If ammonia first adds to the carbonyl compound to form an imine, subsequent addition of cyanide yields an α-aminonitrile, the direct precursor to amino acids. Alternatively, if hydrogen cyanide adds first, a cyanohydrin is formed, which can then react with ammonia to give the same α-aminonitrile. The initial reactant concentrations and the pH of the reaction medium can influence which pathway is favored.
Recent research has focused on chemoselective MCRs to synthesize complex biomolecules in aqueous environments, mimicking prebiotic conditions. researchgate.net For instance, the selective synthesis of pantetheine, a key component of coenzyme A, has been achieved through a series of chemoselective multicomponent reactions. researchgate.netucl.ac.uk These reactions demonstrate the spontaneous differentiation of pantoic acid and proteinogenic amino acid syntheses, highlighting the innate reactivity of nitriles in directing reaction pathways. researchgate.netucl.ac.uk The ligation process is highly selective for α-aminonitrile coupling. researchgate.net
In another application, the Ugi four-center three-component reaction has been investigated for the site-selective modification of proteins. nih.gov This approach aims to conjugate the side-chain amine and carboxylate groups of neighboring lysine (B10760008) and aspartate/glutamate residues, demonstrating the potential for selective pathway induction in complex biological systems. nih.gov
The following table summarizes key aspects of selective pathway induction in MCRs relevant to aminonitriles:
| Reaction Type | Key Reactants | Selectivity Factor | Product Class |
| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | pH, Reactant Concentration | α-Aminonitriles |
| Prebiotic Synthesis | Nitriles, Aldehydes, Amino Acids | Chemoselectivity in Water | Pantetheine, Peptides |
| Ugi Reaction | Amine, Carboxylate, Isocyanide, Carbonyl | Proximity of Residues | Protein Conjugates |
Studies on Reaction Intermediates
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In reactions involving this compound, several key intermediates have been proposed and, in some cases, experimentally observed.
In the context of the Strecker synthesis of amino acids, α-aminonitriles like this compound are themselves crucial intermediates. usra.edu The stability of these intermediates is a determining factor in the final product distribution. usra.edu For example, studies on the formation of isovaline (B112821) from 2-butanone (B6335102) have investigated the stability of the 2-amino-2-methylbutanenitrile (B1286433) intermediate in aqueous systems. usra.edu While this aminonitrile appears relatively stable, the corresponding hydroxynitrile (2-hydroxy-2-methylbutanenitrile) degrades rapidly, suggesting that the formation of hydroxy acids via the Strecker cyanohydrin pathway may be less favorable under certain conditions. usra.edu
In the Staudinger reduction of 4-azidobutanenitrile (B1277302) to 4-aminobutanenitrile, an iminophosphorane intermediate has been identified through ¹H-NMR analysis. tandfonline.comresearchgate.net The formation and subsequent hydrolysis of this intermediate are critical steps in the reaction sequence. tandfonline.comresearchgate.net
The generation of α-amino nitriles from tertiary amines can proceed through various intermediates depending on the reaction conditions. For instance, iron-catalyzed oxidative α-cyanation of tertiary amines involves the in situ generation of both the electrophile and the nucleophile. uni-muenchen.de
The following table provides examples of studied intermediates in reactions related to aminonitriles:
| Reaction | Precursor(s) | Intermediate | Significance |
| Strecker Synthesis | 2-Butanone, NH₃, CN⁻ | 2-Amino-2-methylbutanenitrile | Precursor to isovaline, relatively stable in water. usra.edu |
| Staudinger Reduction | 4-Azidobutanenitrile, PPh₃ | Iminophosphorane | Key intermediate in the formation of 4-aminobutanenitrile. tandfonline.comresearchgate.net |
| Oxidative Cyanation | Tertiary Amine, KSCN | In situ generated electrophile/nucleophile | Allows for chemoselective formation of α-amino nitriles. uni-muenchen.de |
Theoretical and Experimental Approaches to Mechanism Elucidation
A combination of theoretical calculations and experimental techniques is essential for a comprehensive understanding of reaction mechanisms. researchgate.netbritannica.com
Chemical kinetics, the study of reaction rates, provides invaluable insights into reaction mechanisms. researchgate.netwikipedia.orgquora.com By determining the rate law of a reaction, which expresses the reaction rate as a function of reactant concentrations, one can deduce the molecularity of the rate-determining step and test the validity of a proposed mechanism. researchgate.net
For instance, kinetic studies can be used to understand how factors like temperature, pressure, and catalyst concentration affect the rate of formation of this compound and its derivatives. quora.com In the context of prebiotic chemistry, the rate constants for the hydrolysis of aminonitriles to amino acids have been calculated. researchgate.net These studies help to assess the plausibility of different reaction pathways under specific environmental conditions. researchgate.net
The following table illustrates the application of chemical kinetics in mechanism studies:
| Kinetic Parameter | Information Gained | Example Application |
| Rate Law | Molecularity of rate-determining step | Determining the order of the Strecker synthesis. researchgate.net |
| Rate Constant (k) | Speed of reaction | Calculating the hydrolysis rate of aminonitriles. researchgate.net |
| Activation Energy (Ea) | Temperature dependence of reaction rate | Optimizing synthesis conditions for aminonitriles. acs.org |
Spectroscopic techniques are powerful tools for identifying and characterizing transient reaction intermediates. nih.govrsc.org By observing the spectroscopic signatures of these species, it is possible to gain direct evidence for their existence and structure. recercat.catharvard.edu
In the study of aminonitrile reactions, various spectroscopic methods are employed. For example, ¹H-NMR spectroscopy has been successfully used to identify the iminophosphorane intermediate in the Staudinger reduction of 4-azidobutanenitrile. tandfonline.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for detecting and quantifying reaction intermediates, such as the aminonitrile and hydroxynitrile intermediates in the Strecker synthesis. usra.edu
Advanced techniques like action spectroscopy, which combines mass spectrometry with laser spectroscopy, have emerged as powerful methods for investigating ionic reaction intermediates. rsc.org These methods can provide detailed structural information on mass-selected ions, offering a deeper understanding of reaction pathways at the molecular level. rsc.org
The following table summarizes spectroscopic techniques used to characterize intermediates in aminonitrile-related reactions:
| Spectroscopic Technique | Type of Information | Intermediate Characterized |
| ¹H-NMR Spectroscopy | Structural connectivity | Iminophosphorane in Staudinger reduction. tandfonline.comresearchgate.net |
| GC-MS | Identification and quantification | Aminonitrile and hydroxynitrile in Strecker synthesis. usra.edu |
| Action Spectroscopy (IRMPD) | Vibrational spectra of ions | Ionic intermediates in organometallic reactions. rsc.org |
| Resonance Raman Spectroscopy | Vibrational modes of specific chromophores | Characterization of metal-bound intermediates. recercat.cat |
Applications of 2 Aminobutanenitrile in Advanced Research
Role as an Intermediate in Complex Organic Synthesis
The reactivity of its dual functional groups allows 2-aminobutanenitrile to be a valuable intermediate, providing pathways to a wide array of more complex molecules.
This compound is recognized as a crucial building block in the synthesis of a variety of organic compounds. lookchem.com Its structure is amenable to numerous functional group transformations, establishing it as a versatile component in synthetic organic chemistry. A primary application is its role in the Strecker synthesis, a method that produces α-amino acids from aldehydes or ketones. masterorganicchemistry.com In this context, this compound can be seen as a synthetic equivalent of the amino acid alanine, which can be further elaborated.
The nitrile group can be hydrolyzed to a carboxylic acid, converting the aminonitrile to an amino acid. masterorganicchemistry.com Furthermore, the amino group can undergo various reactions, such as acylation or alkylation, to introduce different substituents. For instance, derivatives of this compound can be hydrolyzed to form amides, which can then be used in cyclization reactions to create lactams, a class of cyclic amides. vulcanchem.com
The versatility of this compound as a building block is highlighted by the different types of compounds that can be accessed from it.
| Starting Material | Reaction | Product Class |
| This compound | Hydrolysis of nitrile group | α-Amino acids |
| This compound | Acylation of amino group | N-Acyl-2-aminobutanenitriles |
| This compound Derivative | Hydrolysis and Cyclization | Lactams |
Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.comfrontiersin.org The synthesis of these ring systems is a central goal in organic chemistry. frontiersin.orgmdpi.com this compound, containing both a nitrogen atom in the amino group and a carbon-nitrogen triple bond in the nitrile, is a suitable precursor for the construction of such heterocyclic systems. frontiersin.org
For example, the intramolecular reaction between the amino group and the nitrile group (or a derivative thereof) can lead to the formation of cyclic structures. As mentioned, the conversion of this compound derivatives to amides can be followed by cyclization to form lactams, which are a key class of nitrogen-containing heterocycles. vulcanchem.com The ability to construct these valuable heterocyclic scaffolds underscores the importance of this compound as a synthetic intermediate.
Building Block for Diverse Organic Compounds
Contributions to Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance, especially in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. pharmasalmanac.comnih.gov this compound, being a chiral molecule itself, plays a significant role in this field.
This compound can be utilized in the synthesis of other chiral molecules, where it transfers its stereochemical information to the final product. It is available in its enantiomerically pure forms, such as (2R)-2-Aminobutanenitrile and (2S)-2-Aminobutanenitrile, often as their hydrochloride salts for improved stability. bldpharm.com
The synthesis of enantiomerically pure derivatives often involves starting with a racemic mixture of an α-amino nitrile and employing chiral resolution techniques, for instance, using mandelic acid derivatives to separate the enantiomers. Alternatively, stereoselective synthetic methods can be employed to produce a specific enantiomer of this compound or its derivatives directly. These enantiomerically pure compounds are then used as building blocks to construct more complex chiral molecules, ensuring the desired stereochemistry in the final product.
The application of chiral compounds as precursors is crucial in the synthesis of single-enantiomer drugs to avoid the potential for unwanted side effects from the other stereoisomer. nih.govbioline.org.br this compound has been identified as a key intermediate in the synthesis of certain chiral active pharmaceutical ingredients (APIs). chemblink.com
A notable example is its use in the synthesis of Levetiracetam, an antiepileptic drug. google.com The (S)-enantiomer of this compound is a precursor to (S)-2-aminobutanamide, which is a key intermediate in the industrial production of Levetiracetam. google.com The process involves the hydrolysis of the nitrile group of (S)-2-aminobutanenitrile to an amide, demonstrating a practical application of this compound in the pharmaceutical industry. google.com
Synthesis of Levetiracetam Intermediate
| Precursor | Intermediate | Chiral Drug |
|---|
Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a reaction. nih.gov Chiral nitrogen-donor ligands have proven to be particularly effective in a wide range of metal-catalyzed asymmetric transformations. rsc.org The structure of this compound, possessing a chiral center and a nitrogen atom capable of coordinating to a metal, makes it and its derivatives attractive candidates for the development of new chiral ligands.
Derivatives of this compound could potentially be used as chiral ligands in asymmetric catalysis, for example, in the production of pesticides. vulcanchem.com The modular nature of its synthesis allows for the introduction of various substituents, enabling the fine-tuning of the steric and electronic properties of the resulting ligand to achieve high enantioselectivity in a given catalytic reaction. nih.gov While specific, widely-used ligands based directly on the this compound scaffold are not extensively documented in the provided results, its structural motifs are consistent with those found in successful chiral ligands. rsc.org
Precursor in Chiral Drug Synthesis
Explorations in Biochemical and Biological Systems
This compound, a bifunctional molecule containing both an amino and a nitrile group, has garnered interest in various fields of advanced research due to its potential to interact with and influence biological systems. Its structural characteristics allow for a range of chemical interactions that can be explored for therapeutic and research purposes.
The biological activity of this compound and its derivatives is rooted in their interactions with various molecular targets. The amino group is capable of forming hydrogen bonds with biological macromolecules, while the nitrile group can engage in nucleophilic addition reactions. These interactions are fundamental to how the compound can affect biochemical pathways.
The structure of a molecule dictates its function, and the interaction between molecules relies on non-covalent forces like hydrogen bonding and ionic interactions, which are crucial for stabilizing the three-dimensional structures of macromolecules. frontiersin.org Proteins, in particular, serve a vast array of functions, acting as enzymes, structural supports, and hormones, with their building blocks, amino acids, providing the necessary chemical diversity for these roles. goopenct.org The specific structural arrangement of chemical groups in a binding site determines the high degree of specificity in these interactions. frontiersin.org Research into compounds like this compound often involves understanding how their structure can complement the binding sites of target proteins, potentially modulating their function. nih.gov For instance, derivatives of similar structures, such as 1,3-bis(aryloxy)propan-2-amines, are thought to target proteins like the cell division protein FtsZ and the enzyme enoyl-[acyl-carrier-protein] reductase FabI in bacteria. nih.gov
The interaction of small molecules with cellular components can lead to the modulation of various cellular processes. These processes are complex and often regulated by intricate signaling pathways. nih.gov The reversible attachment of ubiquitin to proteins, for example, is a key regulatory mechanism for cellular processes like cell cycle progression and the inflammatory response. expasy.org Small organic molecules can be designed to interfere with specific protein-protein interactions, thereby influencing the function of selected proteins within the cell. nih.gov
Lysine (B10760008) acetylation is another widespread post-translational modification that influences numerous cellular processes, including transcription, autophagy, and mitosis. ed.ac.uk The enzymes responsible for this are regulated by metabolic states, highlighting the close relationship between cellular metabolism and the control of cellular functions. ed.ac.uk The introduction of specific chemical functionalities, such as the tertiary amine in derivatives of some complex organic molecules, has been shown to improve anticancer activity and selectivity between normal and tumor cells. rsc.org While direct research on this compound's role in modulating specific cellular processes is not extensively detailed in the provided results, its potential lies in its ability to be chemically modified into derivatives that can target and influence these pathways.
Research has shown that derivatives of this compound exhibit notable biological activities, particularly antibacterial and cytotoxic effects.
Cytotoxic Activity: In vitro studies have revealed that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. Some derivatives have demonstrated greater potency than the established chemotherapeutic agent Doxorubicin in certain breast cancer models. Another investigation highlighted the significant cytotoxicity of different derivatives against human melanoma cell lines, suggesting a potential avenue for developing new anticancer therapies. The introduction of a polar and ionizable tertiary amine functionality into certain chalcone (B49325) structures has been found to be a viable strategy for improving aqueous solubility and anticancer activity. rsc.org
| Activity Type | Target Organism / Cell Line | Key Finding | Citation |
|---|---|---|---|
| Antibacterial | Escherichia coli | Derivatives inhibit biofilm formation by reducing bacterial adhesion. | |
| Cytotoxic | Breast Cancer Models | Derivatives showed superior potency compared to Doxorubicin. | |
| Cytotoxic | Human Melanoma Cell Lines | Synthesized compounds displayed remarkable cytotoxicity. |
Recent findings suggest that this compound and its derivatives may have an influence on cardiovascular parameters. The proposed mechanism involves the interaction of these compounds with calcium channels. Specific derivatives have been noted to potentially alter perfusion pressure and coronary resistance, indicating a possible role in cardiovascular regulation.
The cardiovascular system is complex, with numerous factors influencing its function. physio-pedia.com The heart's electrical activity, recorded by an electrocardiogram (ECG), is governed by the movement of ions across cell membranes through channels. jiaci.org Drugs that affect these channels can have significant cardiovascular effects. For instance, chronic occupational exposure to carbon disulfide has been linked to an increased prevalence of high cholesterol, atherosclerosis, and ischemic heart disease. nih.gov Furthermore, the autonomic nervous system plays a critical role in regulating heart rate, and its modulation can impact cardiovascular health. nih.gov While the research into this compound's cardiovascular effects is preliminary, it points towards a potential area for further investigation.
This compound's structure, featuring an amino group, inherently links it to the broader field of amino acid metabolism. Amino acids are the fundamental building blocks of proteins and are central to a vast network of metabolic pathways. goopenct.org The body maintains a free amino acid pool that is in constant flux, with contributions from dietary protein, breakdown of body protein, and synthesis of nonessential amino acids. basicmedicalkey.com
The metabolism of amino acids can be broadly divided into two main themes: the fate of the nitrogen and the fate of the carbon skeleton. basicmedicalkey.com The α-amino group can be moved from one carbon chain to another through transamination reactions, a key process in amino acid synthesis and degradation. basicmedicalkey.com Given that this compound is a nitrile derivative of an amino acid, it is plausible that it could interact with or be processed by enzymes involved in amino acid metabolism. However, specific studies detailing the direct involvement of this compound in these pathways were not found in the search results. Research on branched-chain amino acid (BCAA) catabolism has shown that its activation can be cardioprotective, highlighting the systemic effects of modulating amino acid pathways. nih.gov
Potential Influence on Cardiovascular Parameters
Catalytic Applications Beyond Synthesis
While this compound is primarily known as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals like the antiepileptic drug Levetiracetam, its potential applications as a catalyst itself are less explored. google.com The focus of existing research is on its synthesis, for example, via the Strecker reaction, and its use as a building block. google.com The development of efficient catalytic processes is a major goal in chemistry, with a focus on sustainable methods. uni-muenchen.de The search results did not provide specific examples of this compound being used as a catalyst in reactions beyond its role as a synthetic precursor.
Role in Carbon Capture and Utilization (CCU) Strategies
While direct research focused exclusively on this compound for Carbon Capture and Utilization (CCU) is not extensively documented, its chemical structure provides a strong basis for evaluating its potential role in such strategies. Its utility can be inferred from the well-studied behavior of its primary functional groups—the amine group and the nitrile group—and its status as a direct precursor to amino acids, which are a focal point of modern CCU research. rsc.orgrsc.orgmdpi.com
The fundamental principle behind amine-based carbon capture is the chemical reaction between the amine and carbon dioxide. cetjournal.itcarbonclean.com As a primary amine, this compound possesses two hydrogen atoms on its nitrogen atom, making it highly reactive toward CO2. ntnu.no This reaction typically proceeds via a zwitterion mechanism to form a carbamate, effectively capturing the CO2 molecule. cetjournal.itntnu.no The general reaction for a primary amine is as follows:
2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
This reactivity is characteristic of the amine scrubbing technologies that are considered the most mature for industrial-scale CO2 capture. cetjournal.itverde.ag While primary amines are noted for their fast reaction kinetics, they also exhibit a higher heat of absorption compared to other amine types, which translates to a greater energy requirement for solvent regeneration. ntnu.nobibliotekanauki.pl
Table 1: General Comparison of Amine Classes for CO₂ Capture
| Amine Class | Reactivity with CO₂ | Theoretical Max. Loading (mol CO₂/mol amine) | Heat of Absorption | Key Characteristics |
|---|---|---|---|---|
| Primary | Fast | 0.5 | High | High reactivity but high energy penalty for regeneration. cetjournal.itntnu.no |
| Secondary | Moderate | 0.5 | Moderate-High | Less reactive than primary amines. cetjournal.itntnu.no |
| Tertiary | Slow | 1.0 | Low | Higher capacity and lower regeneration energy, but slower kinetics. cetjournal.itntnu.no |
This table presents generalized data for different classes of amines.
Beyond its direct reactivity, the aminonitrile structure itself serves as a building block for specialized CO₂ capture materials. Research has demonstrated that aminonitriles can be used to synthesize porous organic polymers (POPs) designed for high-efficiency gas sorption. For instance, a porous quinazoline (B50416) network (CQN) was prepared through the trimerization of o-aminonitriles. nih.gov These materials exhibit exceptional stability and large surface areas, leading to significant CO₂ uptake capacities. nih.gov This approach highlights a pathway where this compound could serve as a monomer for creating solid sorbents for CO₂ capture. nih.gov
Table 2: CO₂ Uptake Capacity of a Porous Network Derived from Aminonitriles
| Material | Precursor Type | Surface Area (m²/g) | CO₂ Uptake Capacity (mmol/g) at 273 K, 1 bar |
|---|---|---|---|
| Porous Quinazoline Network (CQN) | o-Aminonitrile | up to 1870 | 7.16 |
Data sourced from a study on porous polymers synthesized from aminonitrile precursors. nih.gov
Furthermore, a significant area of advanced CCU research involves the use of amino acids as capture agents, which offer advantages over traditional alkanolamines, such as lower volatility, reduced corrosivity, and greater resistance to oxidative degradation. rsc.orgrsc.orgmdpi.com this compound is a direct chemical precursor to the amino acid 2-aminobutanoic acid via hydrolysis. This positions it as a potential feedstock for producing these next-generation capture solvents.
The "Utilization" aspect of CCU is demonstrated in systems that integrate capture with catalytic conversion. Studies have successfully used amino acid-based systems, such as those employing L-lysine, to not only capture CO₂ but also to catalytically hydrogenate the captured species into valuable chemicals like formate (B1220265). rsc.orgrsc.org In this process, CO₂ is first captured by the amino acid solution, and then, in the presence of a homogeneous catalyst (e.g., a ruthenium complex), it is converted directly to formate. rsc.org This integrated approach is a leading example of a complete CCU cycle, transforming a waste gas into a useful product. rsc.orgrsc.org
Table 3: Example of Integrated CO₂ Capture and Catalytic Conversion Using an Amino Acid System
| Amino Acid | Catalyst System | Product | Turnover Number (TON) | Research Finding |
|---|---|---|---|---|
| L-Lysine | Ruthenium-based | Formate | > 50,000 | CO₂ captured from ambient air was directly converted to formate in one pot. rsc.org |
| Arginine (Arg) | Ruthenium-based | Formic Acid | > 100,000 | A biphasic system was developed for CO₂ hydrogenation, yielding high concentrations of formic acid. d-nb.info |
This table showcases results from studies on integrated CCU processes using amino acids, the downstream products of aminonitriles.
Advanced Analytical Methodologies for 2 Aminobutanenitrile
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing how molecules interact with electromagnetic radiation, these techniques reveal the specific arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides extensive information on the molecular structure and atomic connectivity of a compound. lookchem.comsavemyexams.com It operates by placing atomic nuclei in a strong magnetic field and observing their response to radiofrequency radiation, which generates an NMR spectrum. savemyexams.com The chemical shift (δ), peak multiplicity (splitting pattern), and integration (area under the peak) of signals in an NMR spectrum correspond to the electronic environment, number of adjacent non-equivalent nuclei, and the number of protons generating the signal, respectively. acs.org For 2-aminobutanenitrile (CH₃CH₂CH(NH₂)CN), both ¹H and ¹³C NMR are used for comprehensive structural analysis.
While a publicly available, fully assigned experimental spectrum is not available, the expected spectral data can be predicted based on the known structure and established principles of NMR spectroscopy.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 1.1 | Triplet | 3H | -CH₃ |
| 2 | ~ 1.7 | Multiplet | 2H | -CH₂- |
| 3 | ~ 3.6 | Triplet | 1H | -CH(NH₂)CN |
| 4 | ~ 1.5 - 2.5 (broad) | Singlet | 2H | -NH₂ |
This is a predictive table based on standard chemical shift values and coupling principles.
Predicted ¹³C NMR Data for this compound
The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each carbon atom in its unique electronic environment. The chemical shift range for nitriles (C≡N) is typically between 110-120 ppm. oregonstate.eduucl.ac.uk The carbon attached to the amine group is expected to be in the 35-50 ppm range, while the other aliphatic carbons will appear further upfield. ucl.ac.uklibretexts.org
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 10-15 | -CH₃ |
| ~ 25-35 | -CH₂- |
| ~ 35-50 | -CH(NH₂)CN |
| ~ 115-125 | -C≡N |
This is a predictive table based on standard chemical shift values.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. lookchem.com It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. rsc.org The absorbed frequencies correspond to the vibrational energies of specific chemical bonds, providing a unique "fingerprint" of the functional groups. rsc.org
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the amine (-NH₂) and the nitrile (-C≡N).
N-H Stretch: Primary amines typically show two medium-intensity bands in the region of 3200-3600 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. lookchem.com
C-H Stretch: Absorption bands for sp³ C-H bond stretching are expected just below 3000 cm⁻¹.
C≡N Stretch: The nitrile group gives rise to a sharp and intense absorption peak in the 2220-2260 cm⁻¹ range for saturated aliphatic nitriles. oregonstate.edu A published value for this compound reports this peak at 2240 cm⁻¹. chemicalbook.com
N-H Bend: A primary amine will also typically show a scissoring vibration (bending) in the 1580-1650 cm⁻¹ region. oregonstate.edu
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 3600 | N-H Stretch | Primary Amine | Medium |
| 2850 - 3000 | C-H Stretch | Alkane | Medium-Strong |
| 2240 chemicalbook.com | C≡N Stretch | Nitrile | Sharp, Medium-Strong |
| 1580 - 1650 | N-H Bend | Primary Amine | Medium |
Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. hmdb.ca It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org When coupled with chromatographic separation techniques, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. hmdb.ca
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. ucl.ac.uk As the solvent evaporates, ions are transferred into the gas phase and directed into the mass analyzer. ucl.ac.ukwikipedia.org
Because it is a "soft" technique, ESI typically results in very little fragmentation, meaning the primary ion observed is the intact molecule, often with a proton attached (protonated). researchgate.net For this compound (monoisotopic mass: 84.068748 Da chemspider.com), the basic amine group is readily protonated. Therefore, in positive-ion mode ESI-MS, the expected primary signal would be the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 85.08. This technique is highly sensitive and can be used for accurate molecular weight determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemguide.co.uk It is a gold-standard method for the identification of volatile and semi-volatile organic compounds. libretexts.orgspectroscopyonline.com In GC-MS, the sample is vaporized and separated into its components on a GC column; the separated components then enter the mass spectrometer. chemguide.co.uk
The most common ionization method in GC-MS is electron impact (EI), where high-energy electrons bombard the molecule. This process is highly energetic and not only creates a molecular ion (M⁺) but also causes extensive and reproducible fragmentation. chemguide.co.uk The resulting mass spectrum is a unique fingerprint characterized by the molecular ion and its fragment ions, which can be compared to spectral libraries for identification. hmdb.caspectroscopyonline.com
For this compound (MW = 84.12), the EI mass spectrum would be predicted to show:
A molecular ion peak (M⁺) at m/z = 84.
Fragment ions resulting from the cleavage of the molecular ion. Common fragmentation pathways for aliphatic amines include alpha-cleavage (the breaking of a bond adjacent to the nitrogen atom). libretexts.org
Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 84 | [C₄H₈N₂]⁺ | (Molecular Ion) |
| 58 | [C₃H₈N]⁺ | •CN |
| 55 | [C₃H₃N]⁺ | •C₂H₅ |
| 43 | [C₂H₅N]⁺ | •C₂H₃N |
| 29 | [C₂H₅]⁺ | •C₂H₃N₂ |
This is a predictive table based on the molecular structure and general fragmentation rules.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. hmdb.calookchem.com An LC system separates components in a mixture before they are introduced into the mass spectrometer. chemspider.com
In the tandem mass spectrometer, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. lookchem.com For this compound, the analysis would typically proceed as follows:
this compound is separated from other components on an LC column.
The eluate is ionized, usually by ESI, to form the protonated precursor ion [M+H]⁺ at m/z 85.
This precursor ion is selected in the first mass analyzer (e.g., a quadrupole).
The precursor ion is fragmented in a collision cell through collision-induced dissociation (CID).
The resulting product ions are analyzed in a second mass analyzer, generating a product ion spectrum. lookchem.com
This multi-stage process (separation → precursor selection → fragmentation → product detection) provides exceptional specificity and is ideal for quantifying trace amounts of this compound in complex matrices like biological or environmental samples. chemspider.comraco.cat
Chromatographic Separation and Purity Assessment
Chromatographic methods are central to the analysis of this compound, enabling the separation, identification, and quantification of the compound and any impurities. wikipedia.orgresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques. advancechemjournal.com
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound, offering high resolution, accuracy, and reproducibility. openaccessjournals.com It is widely used to determine the purity of the compound and to quantify its presence in a mixture. advancechemjournal.com The technique separates components based on their differential interactions with a stationary phase and a liquid mobile phase. wikipedia.orgresearchgate.net
For compounds like this compound that lack a UV-absorbing functional group, derivatization is often necessary to enable detection by common HPLC detectors like UV-visible detectors. google.com A derivatizing agent can be used to introduce a chromophore into the molecule, allowing for sensitive detection. google.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the separation of such derivatives. researchgate.net The purity of this compound can be assessed by monitoring the chromatogram for the presence of any impurity peaks alongside the main compound peak. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. openaccessjournals.com
Table 1: Illustrative HPLC Conditions for Analysis of a Derivatized Amino Nitrile
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | 70% Methanol - 30% Aqueous Sodium Acetate (50mmol/L), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This table provides an example of HPLC conditions that could be adapted for the analysis of a derivatized form of this compound, based on methods for similar compounds. google.com
Gas chromatography (GC) is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. phenomenex.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org Separation occurs based on the compound's volatility and its interaction with the stationary phase lining the column. phenomenex.com
Similar to HPLC, derivatization may be employed in GC to enhance the volatility and thermal stability of this compound, preventing decomposition in the heated injector port. thermofisher.com Silylation is a common derivatization method for amino compounds, converting active hydrogens into more stable and volatile derivatives. thermofisher.com Following separation in the column, the components are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). libretexts.org GC is effective for determining the purity of this compound by separating it from byproducts like the corresponding cyanohydrin or unreacted starting materials. google.com
Table 2: Example GC Parameters for Aminonitrile Analysis
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane |
| Injector Temperature | 250°C |
| Oven Temperature Program | 100°C (hold 3 min), then ramp to 250°C at 8-12°C/min (hold 7 min) |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Nitrogen |
This table presents typical GC parameters that could be applied for the analysis of derivatized this compound, based on established methods for other aminonitriles. thermofisher.comderpharmachemica.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Enantiomeric Analysis and Separation Technologies
As this compound is a chiral molecule, the separation and analysis of its enantiomers are of significant importance. Several advanced analytical methodologies are employed for this purpose.
The most direct and widely used method for separating enantiomers is chromatography using a chiral stationary phase (CSP). eijppr.comcsfarmacie.cz CSPs are composed of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. eijppr.com These complexes have different stabilities, leading to different retention times for the two enantiomers and thus their separation. uni-muenchen.de
A variety of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. eijppr.com The choice of CSP depends on the specific properties of the analyte. For the separation of aminonitriles, CSPs that can engage in interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking are often effective. scas.co.jp Both HPLC and GC can utilize chiral stationary phases for enantiomeric separation. uni-muenchen.de
Table 3: Common Types of Chiral Stationary Phases and Their Interaction Mechanisms
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism(s) |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation, hydrogen bonding |
| Ligand-exchange | Amino acid-copper complex | Coordination bonds with metal ions |
This table outlines major categories of CSPs and their principles of chiral recognition, which are applicable to the separation of chiral compounds like this compound. eijppr.commdpi.com
An indirect method for separating enantiomers involves converting the racemic mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). libretexts.orglibretexts.org Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. libretexts.orgwikipedia.org
For this compound, a chiral acid or another suitable chiral reagent can be used to form diastereomeric salts or amides. libretexts.org Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the bond to the chiral auxiliary. libretexts.org This method, while effective, requires the availability of an enantiomerically pure derivatizing agent and an additional reaction step for both formation and cleavage of the diastereomers. libretexts.org
A more recent and highly sensitive technique for chiral analysis is microwave three-wave mixing (M3WM), a form of microwave spectroscopy. researchgate.net This method can differentiate between enantiomers of a chiral molecule in the gas phase. acs.org The technique relies on the interaction of the molecule's electric dipole moment with applied microwave fields. acs.org By using a sequence of resonant microwave pulses, it is possible to generate a signal that is specific to one enantiomer, allowing for the determination of the enantiomeric excess in a sample. researchgate.net While still a specialized technique, microwave spectroscopy offers the advantage of high selectivity and sensitivity for chiral analysis without the need for chromatographic separation. acs.org
Capillary Electrophoresis for Enantioseparation
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral compounds due to its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.comscielo.br The principle of chiral CE lies in the differential interaction of enantiomers with a chiral selector added to the background electrolyte, leading to different migration times and thus, separation. wikipedia.orgmdpi.com
For the enantioseparation of aminonitriles like this compound, various chiral selectors can be employed. Cyclodextrins (CDs) and their derivatives are the most widely used class of chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules. mdpi.comresearchgate.net Anionic cyclodextrins, in particular, have shown to be highly effective for the enantioseparation of chiral amines and related compounds. mdpi.com
The general procedure for chiral separation of a basic compound like this compound using CE would involve the following:
Selector: An appropriate chiral selector, such as a sulfated or carboxymethylated cyclodextrin (B1172386), is added to the background electrolyte. mdpi.comresearchgate.net
Buffer: The pH of the buffer is typically maintained at a low value to ensure the amine group of the analyte is protonated, allowing it to migrate in the electric field. researchgate.net
Separation: When a voltage is applied, the enantiomers of this compound will interact to different extents with the chiral selector. The enantiomer that forms a more stable complex with the selector will have a different effective mobility and will be separated from the other enantiomer. mdpi.com
Research on similar chiral molecules provides insight into the conditions that could be applied for this compound. For instance, studies on the enantioseparation of various amino acids and amines have successfully used cyclodextrin derivatives, demonstrating the feasibility of this technique. mdpi.comnih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances analytical power, providing structural information and overcoming the low sensitivity that can be an issue with UV detection for compounds lacking a strong chromophore. mdpi.comnih.gov
Table 1: Common Chiral Selectors in Capillary Electrophoresis
| Chiral Selector Type | Examples | Application Notes |
|---|---|---|
| Cyclodextrins | Native β-CD, Sulfated-γ-CD, Carboxymethylated-β-CD | Widely used for amines and amino acids; forms inclusion complexes. mdpi.comresearchgate.net |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Used for a variety of chiral compounds, including amino acids. wikipedia.org |
| Chiral Crown Ethers | 18-crown-6-tetracarboxylic acid | Effective for primary amines and amino acids. mdpi.com |
Quantitative Analytical Approaches (e.g., Titration of Amine Groups)
Quantitative analysis of this compound is essential for quality control and reaction monitoring. While chromatographic methods are common, classical techniques like titration offer a simple, cost-effective, and accurate method for determining the concentration of the primary amine group.
A well-established method is the non-aqueous potentiometric titration. google.com For this compound, this involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, and titrating it with a standardized solution of a strong acid, like perchloric acid.
Reaction Principle: R-NH₂ + HClO₄ → [R-NH₃]⁺ClO₄⁻
The endpoint of the titration can be determined potentiometrically using a suitable electrode system. This method is highly specific for the basic amine function and is less susceptible to interference from other non-basic functional groups within the molecule. google.com The use of a non-aqueous solvent system enhances the basicity of the amine group, resulting in a sharper and more defined titration endpoint compared to titration in an aqueous medium. google.com
Emerging Analytical Platforms
The field of analytical chemistry is continually evolving, with new platforms emerging that offer higher throughput, reduced sample volumes, and more sophisticated data analysis capabilities.
High-Throughput Screening (HTS) methodologies are crucial in fields like drug discovery and biocatalyst development, where large numbers of samples need to be analyzed rapidly. researchgate.net For aminonitriles, HTS assays have been developed primarily for screening enzyme libraries for activity towards these substrates. researchgate.net
LC-MS Based HTS: A common approach involves using liquid chromatography-mass spectrometry (LC-MS) in a 96-well plate format. researchgate.net This method allows for the simultaneous assessment of substrate conversion and the enantioselectivity of the enzymatic reaction, making it highly valuable for screening nitrilases or nitrile hydratases that convert α-aminonitriles into chiral amino acids or amides. researchgate.netresearchgate.net
Colorimetric HTS: Simpler, colorimetric methods have also been developed. One such method uses ferrous and ferric ions, which react with cyanide that can be released from α-aminonitrile solutions, forming a characteristic blue precipitate. nih.gov The change in color can be used to screen for nitrile hydratase activity. nih.gov
Biophysical Methods: Techniques like Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, can be used in a high-throughput manner to screen for the binding of small molecules like α-aminonitriles to target proteins. nih.gov This has been used to identify aminonitriles as potent enzyme inhibitors. nih.gov
Miniaturized analytical devices, often called lab-on-a-chip or micro total analysis systems (µTAS), integrate multiple laboratory functions onto a single chip of only a few square millimeters or centimeters. elveflow.comresearchgate.net These devices offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times due to shorter diffusion distances, and the potential for high levels of automation and parallelization. nih.govlabmanager.com
The core of this technology is microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers. rsc.org For the analysis of this compound, lab-on-a-chip devices could be developed to perform several key analytical operations:
Miniaturized Chromatography and Electrophoresis: Techniques like HPLC and capillary electrophoresis can be implemented on a chip. nih.gov A microfluidic chip could be designed with microchannels acting as separation columns for the chromatographic or electrophoretic enantioseparation of this compound, integrating sample injection, separation, and detection into a single, automated process.
Integrated Reactions and Analysis: Chemical reactions, such as derivatization to enhance detection, could be performed on-chip immediately prior to analysis. labmanager.com This reduces sample handling and the potential for error.
While specific lab-on-a-chip applications for this compound are not yet widely reported, the technology holds immense promise for future analytical methods in this area. researchgate.netnih.gov
For the analysis of this compound, AI and ML could be applied in several ways:
Spectral Analysis: Machine learning algorithms, particularly deep neural networks, can be trained to automatically analyze and interpret complex spectra (e.g., from MS or NMR) for structure identification and quantification, improving accuracy and efficiency. ananikovlab.ru
HTS Data Processing: In high-throughput screening, ML models can identify "hits" or active compounds from large datasets by recognizing patterns that may not be obvious to human analysts. researchgate.netresearchgate.net
Predictive Modeling: AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the analytical behavior of molecules. researchgate.net For example, a model could be developed to predict the retention time or migration order of this compound and related compounds under different chromatographic or electrophoretic conditions, accelerating method development.
Dynamic Process Analysis: Machine learning has been applied to analyze data from dynamic processes, which could be extended to study the kinetics of reactions involving aminonitriles. urfu.runih.gov
The integration of AI and ML offers the potential to significantly enhance the power and efficiency of analytical workflows for this compound and other complex chemical compounds. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Aminobutanamide (B112745) |
| This compound |
| 2-aminopropanenitrile |
| 4-aminobutanenitrile |
| Acetic acid |
| Alanine |
| Aminoacetonitrile |
| Ammonia (B1221849) |
| Aspartic acid |
| γ-aminobutyric acid |
| Glacial acetic acid |
| Glycine |
| Histidine |
| Lysine (B10760008) |
| Perchloric acid |
| Propionaldehyde (B47417) |
Theoretical and Computational Chemistry Studies on 2 Aminobutanenitrile
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of 2-aminobutanenitrile. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other electronic characteristics with a high degree of accuracy.
Ab initio methods, meaning "from the beginning," are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to varying levels of approximation. For a molecule like this compound, ab initio calculations can provide a benchmark for its structural and energetic properties.
While specific ab initio studies focused solely on this compound are not extensively documented in the public domain, the principles of these calculations are well-established. A typical ab initio study would involve the following:
Hartree-Fock (HF) Theory: This is often the starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation.
Post-Hartree-Fock Methods: To improve upon the HF approximation, methods such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI) are employed. These methods systematically include electron correlation, leading to more accurate energy and property predictions.
A hypothetical application of ab initio calculations on this compound could involve determining its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). The results would provide a foundational understanding of the molecule's kinetic stability and reactivity.
Table 1: Representative Data from a Hypothetical Ab Initio Calculation on this compound
| Property | Hartree-Fock (HF/6-31G) | MP2/6-31G |
| Total Energy (Hartree) | -246.12345 | -246.54321 |
| HOMO Energy (eV) | -9.87 | -9.54 |
| LUMO Energy (eV) | 2.34 | 2.11 |
| Dipole Moment (Debye) | 2.56 | 2.78 |
Note: The data in this table is illustrative and represents the type of information that would be generated from such a study.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.
For this compound, DFT calculations have been alluded to in studies of related compounds and reactions. For instance, the B3LYP functional combined with basis sets like 6-31G* or 6-31(d) is a common choice for such investigations lookchem.com. These calculations can be applied to:
Predict Tautomeric Stability: DFT can be used to calculate the relative energies of different tautomers of this compound, such as the imine tautomer, to determine their relative populations at equilibrium .
Analyze Reaction Mechanisms: The mechanism of reactions involving this compound, such as its decomposition in the presence of nitrous acid, can be explored by calculating the energies of reactants, transition states, and products.
Determine Spectroscopic Properties: DFT is also employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule.
Research on related α-amino nitriles has utilized DFT to calculate radical stabilization energies and bond dissociation energies, providing insights into their reactivity uni-muenchen.de.
Table 2: Representative DFT-Calculated Properties for this compound
| Parameter | B3LYP/6-31G* Value |
| Optimized C-C bond length (Å) | 1.53 |
| Optimized C-N bond length (Å) | 1.46 |
| Optimized C≡N bond length (Å) | 1.16 |
| Calculated IR Frequency (C≡N stretch, cm⁻¹) | 2245 |
Note: The data in this table is illustrative and represents the type of information that would be generated from such a study.
Wavefunction analysis provides a deeper understanding of the electronic structure and bonding in a molecule by examining the properties of its calculated wavefunction. For this compound, this analysis can reveal details about charge distribution, orbital interactions, and the nature of chemical bonds.
Key aspects of wavefunction analysis include:
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals, and anti-bonding orbitals). This allows for the quantification of hyperconjugative interactions, such as the donation of electron density from the amino group's lone pair into adjacent anti-bonding orbitals.
Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at bond critical points.
Density Functional Theory (DFT) Applications
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Computational methods can be used to systematically rotate the dihedral angles of the molecule and calculate the potential energy at each step. This generates a potential energy surface that reveals the low-energy (stable) and high-energy (unstable) conformations. For this compound, key rotations would be around the C-C bond connecting the ethyl group and the chiral center, and the C-N bond of the amino group. The relative energies of the resulting staggered and eclipsed conformations would be determined.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer (Rotation around Cα-Cβ bond) | Dihedral Angle (H-Cα-Cβ-H) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 (most stable) |
| Gauche | 60° | 0.8 |
| Eclipsed | 0° | 4.5 (least stable) |
Note: The data in this table is illustrative and represents the type of information that would be generated from such a study.
This compound possesses both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitrile group), making it capable of forming intermolecular hydrogen bonds. The amino group can also act as a hydrogen bond acceptor. The strength of these interactions can be quantified through interaction energy calculations.
These calculations typically involve placing two or more molecules of this compound in a specific orientation (e.g., a head-to-tail hydrogen-bonded dimer) and calculating the energy of the complex. The interaction energy is then determined by subtracting the energies of the individual isolated molecules from the energy of the complex. DFT methods are well-suited for these types of calculations .
The results of these calculations can provide valuable information on the strength and nature of hydrogen bonding in the condensed phases of this compound, which influences its physical properties such as boiling point and solubility.
Conformational Analysis
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involving this compound. Density Functional Theory (DFT) and other quantum chemical methods are employed to model reaction pathways and predict the energetics of various synthetic routes. These approaches are crucial for understanding and optimizing the synthesis of this compound and its derivatives.
Furthermore, computational studies can explore alternative reaction pathways, such as the catalytic hydrogenation of corresponding nitro or azido (B1232118) compounds. By calculating the energy barriers for different catalytic cycles, researchers can predict the most efficient catalysts and reaction conditions. For example, DFT calculations can model the interaction of the substrate with the surface of a heterogeneous catalyst like Palladium on carbon (Pd/C), revealing the preferred adsorption geometries and the mechanism of hydrogen transfer.
These computational investigations are not limited to synthesis. They also extend to the prediction of degradation pathways, such as hydrolysis. The hydrolysis of this compound to form the corresponding amino acid, 2-aminobutanamide (B112745), can be modeled to understand the influence of pH and temperature on the reaction rate. acs.org Such predictions are valuable in fields like astrobiology, where the stability and transformation of prebiotic molecules under various environmental conditions are of great interest. acs.orgresearchgate.net
| Computational Method | Application in this compound Reaction Analysis | Key Insights |
| Density Functional Theory (DFT) | Modeling reaction pathways of the Strecker synthesis. | Identification of transition states and intermediates, rationalizing the use of pressurized ammonia (B1221849) for improved yields. |
| Quantum Chemical Methods | Predicting energy barriers for catalytic hydrogenation routes. | Helps in selecting efficient catalysts (e.g., Pd/C) and optimizing reaction conditions. |
| Potential Energy Surface Mapping | Elucidating hydrolysis mechanisms to 2-aminobutanamide. | Understanding the influence of environmental factors like pH and temperature on degradation pathways. acs.org |
Structure-Activity Relationship (SAR) and Drug Design Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, molecular docking studies are instrumental in predicting its binding affinity to various biological targets, thereby providing a foundation for structure-activity relationship (SAR) studies. nih.govmdpi.com The goal of SAR is to understand how the chemical structure of a compound relates to its biological activity. acs.org
The process involves creating a 3D model of the target protein and then computationally "docking" this compound or its derivatives into the active site. rasayanjournal.co.in Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value. chemrxiv.org A lower binding energy generally indicates a more stable protein-ligand complex. These predictions help in identifying potential protein targets and in prioritizing compounds for further experimental testing.
For example, if this compound is being investigated as a potential inhibitor of a specific enzyme, docking studies can reveal the key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the enzyme's active site. mdpi.com The amino group of this compound can act as a hydrogen bond donor, while the nitrile group can participate in various interactions, making it a versatile scaffold for drug design. By systematically modifying the structure of this compound in silico and re-evaluating the binding affinity, researchers can build a SAR model. This model can then guide the synthesis of new derivatives with improved potency and selectivity.
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. numberanalytics.comijpsonline.com This approach is particularly useful when there is a well-defined three-dimensional structure of the biological target. The principles of de novo design involve building a molecule piece by piece within the constraints of the target's binding site. nih.gov
The process typically starts with the identification of a "seed" fragment or atom placed in a favorable position within the binding pocket. Then, algorithms are used to "grow" the molecule by adding new fragments or atoms, while continuously evaluating the fit and potential binding energy. This iterative process can lead to the design of entirely new chemical entities that are structurally distinct from existing ligands.
This compound can serve as a valuable scaffold or building block in de novo design. Its small size and functional groups (amino and nitrile) provide multiple points for chemical elaboration. For instance, a de novo design algorithm could start with the this compound core and explore various substitutions on the ethyl chain or modifications of the amino and nitrile groups to optimize interactions with the target protein. This approach allows for the exploration of a vast chemical space and can lead to the discovery of novel drug candidates with unique modes of action. frontiersin.org
| Drug Design Approach | Description | Application to this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Used to predict how this compound and its derivatives bind to biological targets, guiding SAR studies. mdpi.com |
| Structure-Activity Relationship (SAR) | Relates the chemical structure of a molecule to its biological activity. acs.org | Helps in understanding which structural features of this compound are crucial for its activity, enabling the design of more potent compounds. |
| De Novo Drug Design | Generates novel molecular structures from scratch within a target's binding site. numberanalytics.comijpsonline.com | Utilizes the this compound scaffold to build new molecules with optimized binding properties for specific targets. frontiersin.org |
Molecular Docking and Binding Affinity Prediction
Prediction of Spectroscopic Signatures
Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which can be a valuable tool for their identification and characterization. schrodinger.com For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational methods, including Density Functional Theory (DFT) and empirical models. chemaxon.comgithub.io These calculations involve optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. gaussian.com The predicted chemical shifts can help in the assignment of experimental spectra and in confirming the structure of the compound. For complex molecules, computational predictions can be particularly useful in resolving ambiguities in spectral interpretation. uu.nl
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. mit.edu Each vibrational mode of the molecule corresponds to a specific frequency, and only those modes that result in a change in the molecular dipole moment are IR active. mit.edu For this compound, characteristic IR absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-H stretching and bending of the alkyl chain can be predicted. vscht.cz Comparing the calculated spectrum with the experimental one can aid in the identification of the compound and provide insights into its conformational properties. researchgate.netresearchgate.net
| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance for this compound |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | DFT, Empirical Models chemaxon.comgithub.io | Aids in spectral assignment and structural confirmation. uu.nl |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT mit.edu | Helps in identifying functional groups (amino, nitrile) and confirming molecular structure. researchgate.netresearchgate.net |
Enantioselective Interaction Studies at the Computational Level
This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers (R- and S-2-aminobutanenitrile). Understanding the enantioselective interactions of this compound is crucial, particularly in the context of its biological activity and its role in asymmetric synthesis. Computational methods provide a powerful means to study these interactions at the molecular level.
Computational studies, often employing DFT, can be used to model the interaction of the individual enantiomers of this compound with a chiral environment, such as a chiral catalyst or the active site of a protein. numberanalytics.com These models can help to elucidate the origins of enantioselectivity by identifying the specific non-covalent interactions, such as hydrogen bonding and steric hindrance, that differentiate the binding of the two enantiomers. mdpi.comcam.ac.uk
For example, in the context of asymmetric catalysis, computational modeling can be used to study the transition states of the reactions leading to the formation of each enantiomer. nih.gov By comparing the energies of these transition states, it is possible to predict which enantiomer will be formed in excess, thus predicting the enantiomeric excess (ee) of the reaction. mdpi.com This information is invaluable for the rational design of new and more effective chiral catalysts.
Similarly, in the field of chiral recognition, computational studies can simulate the interaction of the enantiomers of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. nih.gov These simulations can reveal the molecular basis for the differential binding that allows for the separation of the enantiomers.
| Area of Study | Computational Approach | Key Insights for this compound |
| Asymmetric Catalysis | DFT modeling of transition states. nih.gov | Predicts enantiomeric excess by comparing the energies of transition states leading to each enantiomer, aiding in catalyst design. mdpi.comrsc.org |
| Chiral Recognition | Simulation of interactions with chiral selectors. nih.gov | Elucidates the molecular basis for the separation of enantiomers in chromatography. |
| Biological Activity | Modeling interactions with chiral biological targets (e.g., enzymes). numberanalytics.com | Explains differences in the biological activity of the R and S enantiomers by identifying key binding interactions. mdpi.comcam.ac.uk |
Environmental Fate and Degradation Pathways of 2 Aminobutanenitrile
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and oxidation.
Hydrolysis: 2-Aminobutanenitrile can undergo hydrolysis, a reaction with water that cleaves the nitrile group. This process is considered a significant pathway for the transformation of aminonitriles in aqueous environments. The initial product of hydrolysis is 2-aminobutanamide (B112745), which can be further hydrolyzed to form 2-aminobutanoic acid and ammonia (B1221849). google.comgoogle.com Studies on analogous aminonitriles, such as 2-aminopropanenitrile, have shown that factors like temperature and pH play a crucial role in the rate of hydrolysis. acs.orgresearchgate.net For instance, alkaline conditions can facilitate the hydrolysis of aminonitriles. acs.org While the reaction with water can be slow under certain conditions, the presence of specific minerals may catalyze this degradation. researchgate.net
Photolysis: Photolysis, or degradation by light, is another potential abiotic pathway for this compound, particularly in the upper layers of water bodies or on soil surfaces. Ultraviolet (UV) radiation from sunlight can provide the energy needed to break the chemical bonds within the molecule. While specific photolysis studies on this compound are limited, research on other small organic molecules suggests that this process could contribute to its environmental attenuation. researchgate.net
Oxidation: Oxidation reactions can also contribute to the abiotic degradation of this compound. In the presence of oxidizing agents in the environment, such as hydroxyl radicals in the atmosphere or certain metal oxides in soils and sediments, the amino group or other parts of the molecule can be oxidized. This can lead to the formation of various transformation products, including the corresponding oximes or amides.
Biotic Degradation Mechanisms (Microbial, Enzymatic)
Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the breakdown of organic compounds in the environment.
Microbial Degradation: Various microorganisms possess the enzymatic machinery to degrade nitriles. The microbial degradation of this compound is expected to proceed through a two-step enzymatic pathway. thieme-connect.de
Nitrile Hydratase: The first step involves the enzyme nitrile hydratase, which catalyzes the hydration of the nitrile group to form 2-aminobutanamide. thieme-connect.de
Amidase: The resulting amide is then acted upon by an amidase, which hydrolyzes the amide bond to produce 2-aminobutanoic acid and ammonia. thieme-connect.de
Microorganisms from the genus Rhodococcus are well-known for their ability to degrade a wide range of nitriles via this pathway. thieme-connect.de Additionally, some bacteria, such as Pseudomonas pseudoalcaligenes, have been shown to degrade similar amino-substituted compounds through deamination, where the amino group is removed. nih.govnih.gov This suggests that deamination could be another potential biotic degradation pathway for this compound, releasing ammonia and forming a keto acid intermediate. nih.govnih.gov
The following table summarizes the key enzymes involved in the biotic degradation of nitriles:
| Enzyme | EC Number | Reaction Catalyzed |
| Nitrile Hydratase | EC 4.2.1.84 | Hydration of a nitrile to an amide |
| Amidase | EC 3.5.1.4 | Hydrolysis of an amide to a carboxylic acid and ammonia |
| 2-Aminomuconate Deaminase | N/A | Deamination of an amino-substituted compound |
Environmental Persistence and Transformation
The environmental persistence of this compound is influenced by the rates of the abiotic and biotic degradation processes described above. In environments with low microbial activity and limited exposure to sunlight, it may persist for longer periods. Its transformation in the environment primarily leads to the formation of 2-aminobutanamide and subsequently 2-aminobutanoic acid. The release of ammonia during its degradation can contribute to nutrient cycling in ecosystems. The stability of aminonitriles can be influenced by their chemical form; for instance, the hydrochloride salt of a similar aminonitrile has been noted for its stability. researchgate.net
The potential transformation pathways of this compound are summarized in the table below:
| Process | Transformation Product(s) |
| Hydrolysis | 2-Aminobutanamide, 2-Aminobutanoic acid, Ammonia |
| Oxidation | Oximes, Amides |
| Microbial Degradation | 2-Aminobutanamide, 2-Aminobutanoic acid, Ammonia |
| Deamination | Keto acid intermediate, Ammonia |
Considerations for Green Synthesis and Environmental Impact Reduction
Efforts to minimize the environmental impact of producing this compound have focused on developing greener synthetic routes. The traditional Strecker synthesis, while effective, often involves hazardous reagents and conditions.
Improved Traditional Methods: Modifications to the Strecker reaction have been developed to improve its environmental footprint. These include conducting the reaction under pressure with sealed ammonia, which increases efficiency and allows for the recycling of ammonia. google.com
Green Catalysts and Solvents: A key aspect of green chemistry is the use of environmentally benign catalysts and solvents. Research has shown that catalysts like indium powder in water can efficiently promote the synthesis of α-aminonitriles, avoiding the use of toxic organic solvents. uni-muenchen.de The use of microchannel reactors is also being explored as a way to improve reaction efficiency and safety. lookchem.com
Safer Reagents: To reduce the risks associated with highly toxic cyanide sources like hydrogen cyanide or sodium cyanide, alternative reagents are being investigated. For the synthesis of other α-amino nitriles, potassium thiocyanate (B1210189) has been used as a safer source of the cyanide group. uni-muenchen.de
The principles of green synthesis for this compound are aimed at:
Increasing reaction efficiency and yield.
Utilizing less hazardous reagents and solvents.
Minimizing waste generation.
The following table outlines some green chemistry approaches for aminonitrile synthesis:
| Green Chemistry Approach | Description |
| Use of Water as a Solvent | Replaces hazardous organic solvents, reducing environmental pollution. |
| Heterogeneous Catalysts | Facilitates easier separation and recycling of the catalyst, minimizing waste. |
| Microchannel Reactors | Offers better control over reaction conditions, improving safety and efficiency. |
| Safer Cyanide Sources | Reduces the risks associated with handling highly toxic cyanide compounds. |
Q & A
Q. What are the standard synthetic routes for 2-Aminobutanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthesis involves the Strecker reaction, where ketones or aldehydes react with ammonium chloride and sodium cyanide under controlled pH (8–10) to form aminonitriles . For this compound, butyraldehyde can serve as the precursor. Optimization includes:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of nitrile groups).
- Catalyst : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency .
- Workup : Neutralize with dilute HCl and extract with dichloromethane to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl₃) shows peaks at δ 1.8–2.1 ppm (CH₂), δ 3.2 ppm (NH₂), and δ 3.8 ppm (CN). C NMR confirms nitrile (C≡N) at ~120 ppm .
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 84.12 (C₄H₈N₂) .
- IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (NH₂) .
Cross-validate results with computational tools (e.g., PubChem’s InChIABKLABKXCVVALM-UHFFFAOYSA-N) .
Q. How can researchers ensure purity and quantify this compound in complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor fragment ions at m/z 84 and 68 .
- Titration : Quantify primary amine groups via non-aqueous titration with perchloric acid in glacial acetic acid .
Advanced Research Questions
Q. How does structural modification of this compound influence its bioactivity, and what computational tools can predict binding affinities?
- Methodological Answer :
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -F) to enhance electrophilicity and interaction with biological targets like enzymes .
- Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 isoforms. Optimize ligand conformations by adjusting dihedral angles and hydrogen bonding .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy changes upon substitution .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., solvent polarity, temperature variations) and exclude outliers .
- Experimental Replication : Reproduce solubility tests in DMSO, ethanol, and water at 25°C. Compare with PubChem’s computed solubility (LogP = 0.89) .
- Statistical Analysis : Use ANOVA to identify significant deviations and report confidence intervals (p < 0.05) .
Q. What advanced techniques are suitable for probing the tautomeric behavior or stereochemical dynamics of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Monitor NH₂ proton exchange rates at variable temperatures (e.g., 298–343 K) to detect tautomerism .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement and hydrogen-bonding networks (requires slow evaporation from ethanol) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomeric stability .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
